molecular formula C14H16N2OS2 B4432979 5-ethyl-N-1,3-thiazol-2-yl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide

5-ethyl-N-1,3-thiazol-2-yl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide

Cat. No. B4432979
M. Wt: 292.4 g/mol
InChI Key: GOCFLYXLPONPOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-ethyl-N-1,3-thiazol-2-yl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide, also known as EBIO, is a small molecule that has been extensively studied for its ability to activate the large conductance Ca^2+-activated K^+ (BK) channels. BK channels are important regulators of cellular excitability and play a crucial role in various physiological processes, including smooth muscle tone, neurotransmitter release, and hormone secretion.

Mechanism of Action

5-ethyl-N-1,3-thiazol-2-yl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide activates BK channels by binding to a specific site on the channel protein. The binding site is located in the intracellular domain of the channel, and the binding of this compound leads to a conformational change in the channel protein, which opens the channel pore and allows the flow of K^+ ions. The activation of BK channels by this compound leads to membrane hyperpolarization, which reduces cellular excitability and regulates various physiological processes.
Biochemical and Physiological Effects
This compound-induced activation of BK channels has been shown to have various biochemical and physiological effects. In smooth muscle cells, this compound leads to relaxation of the muscle tone by reducing the intracellular Ca^2+ concentration and hyperpolarizing the membrane potential. In neurons, this compound reduces the excitability of the cells and regulates neurotransmitter release. In endocrine cells, this compound regulates hormone secretion by hyperpolarizing the membrane potential and reducing Ca^2+ influx.

Advantages and Limitations for Lab Experiments

5-ethyl-N-1,3-thiazol-2-yl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes and activate BK channels in various cell types. It has a high potency and a long duration of action, which allows for sustained activation of BK channels. However, there are also some limitations to the use of this compound in lab experiments. It has a narrow therapeutic window, and high concentrations of this compound can lead to non-specific effects and toxicity. It also has a low solubility in water, which can limit its use in some experimental conditions.

Future Directions

5-ethyl-N-1,3-thiazol-2-yl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide has a wide range of potential applications in various fields, including pharmacology, physiology, and neuroscience. Some of the future directions for research on this compound include:
1. Development of more potent and selective BK channel activators based on the structure of this compound.
2. Investigation of the role of BK channels in various physiological and pathological conditions, such as hypertension, diabetes, and epilepsy.
3. Development of novel therapeutic strategies based on the activation of BK channels using this compound or its derivatives.
4. Study of the molecular mechanisms underlying the activation of BK channels by this compound and other small molecules.
5. Investigation of the potential side effects and toxicity of this compound and its derivatives in vivo.
In conclusion, this compound is a small molecule that has been extensively studied for its ability to activate BK channels. It has a wide range of potential applications in various fields, including pharmacology, physiology, and neuroscience. Further research on this compound and its derivatives is needed to fully understand their mechanisms of action and potential therapeutic applications.

Scientific Research Applications

5-ethyl-N-1,3-thiazol-2-yl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide has been widely used as a research tool to study the physiological and pathological roles of BK channels. It has been shown to activate BK channels in various cell types, including smooth muscle cells, neurons, and endocrine cells. This compound-induced activation of BK channels leads to membrane hyperpolarization, which reduces cellular excitability and regulates various physiological processes. This compound has been used to study the role of BK channels in smooth muscle tone regulation, neurotransmitter release, and hormone secretion.

properties

IUPAC Name

5-ethyl-N-(1,3-thiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2OS2/c1-2-9-3-4-11-10(7-9)8-12(19-11)13(17)16-14-15-5-6-18-14/h5-6,8-9H,2-4,7H2,1H3,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOCFLYXLPONPOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCC2=C(C1)C=C(S2)C(=O)NC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-ethyl-N-1,3-thiazol-2-yl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide
Reactant of Route 2
Reactant of Route 2
5-ethyl-N-1,3-thiazol-2-yl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide
Reactant of Route 3
Reactant of Route 3
5-ethyl-N-1,3-thiazol-2-yl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
5-ethyl-N-1,3-thiazol-2-yl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide
Reactant of Route 5
Reactant of Route 5
5-ethyl-N-1,3-thiazol-2-yl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide
Reactant of Route 6
5-ethyl-N-1,3-thiazol-2-yl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.